molecular formula C20H23N3S2 B6039392 5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol

5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6039392
M. Wt: 369.6 g/mol
InChI Key: UEEJASMZACZFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol, also known as BTT, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiol-containing triazole compounds and has shown promising results in various biological applications.

Mechanism of Action

The mechanism of action of 5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its ability to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. This inhibition ultimately leads to the death of the target cells, making it an effective antimicrobial and anticancer agent.
Biochemical and Physiological Effects:
5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have several biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial activity, which makes it effective against a wide range of pathogens. It also has low toxicity and is relatively easy to synthesize. However, its solubility in water is limited, which may pose challenges in certain experimental settings.

Future Directions

There are several potential future directions for the research on 5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, the potential application of 5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol in other areas, such as agriculture and environmental science, should also be explored.

Synthesis Methods

The synthesis of 5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of benzyl mercaptan and sec-butylphenyl acetylene in the presence of copper (I) iodide as a catalyst. This reaction results in the formation of 5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol, which can be purified using column chromatography.

Scientific Research Applications

5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and infectious diseases. It has been shown to exhibit significant antifungal and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-(benzylsulfanylmethyl)-4-(4-butan-2-ylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S2/c1-3-15(2)17-9-11-18(12-10-17)23-19(21-22-20(23)24)14-25-13-16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEJASMZACZFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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